(5-Methyl-1H-pyrazol-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

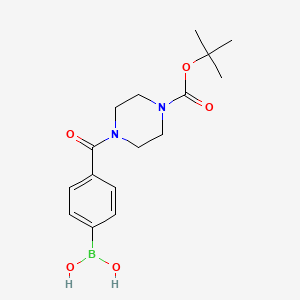

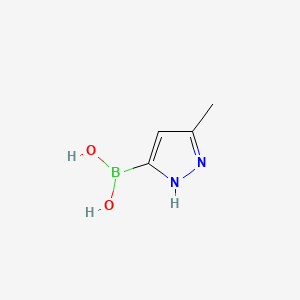

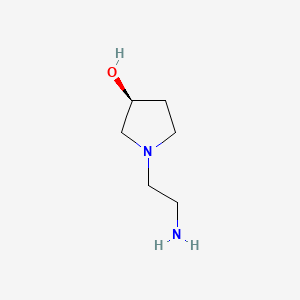

“(5-Methyl-1H-pyrazol-3-yl)boronic acid” is a chemical compound with the molecular formula C4H7BN2O2 . It is a reagent used for Suzuki-Miyaura cross-coupling reactions, transesterification reactions .

Molecular Structure Analysis

The molecular structure of “(5-Methyl-1H-pyrazol-3-yl)boronic acid” can be represented by the InChI code:InChI=1S/C4H7BN2O2/c1-3-2-4 (5 (8)9)7-6-3/h2,8-9H,1H3, (H,6,7) . The compound has a molecular weight of 125.92 g/mol . Chemical Reactions Analysis

While specific chemical reactions involving “(5-Methyl-1H-pyrazol-3-yl)boronic acid” are not detailed in the literature, boronic acids are known to be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-1H-pyrazol-3-yl)boronic acid” include a molecular weight of 125.92 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

(5-Methyl-1H-pyrazol-3-yl)boronic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. The synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a derivative of 1-alkyl-pyrazole acid, exemplifies the utility of these compounds in creating molecules with potential biological activities. This particular compound was synthesized through a series of reactions starting from 1H-pyrazole, demonstrating the adaptability of pyrazole boronic acids in chemical synthesis (Zhang Yu-jua, 2013).

Antifungal and Antibacterial Activities

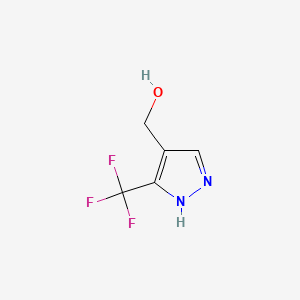

The synthesis and evaluation of new compounds for antimicrobial properties have also been explored using (5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives. For instance, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and assessed for their antifungal activity against various phytopathogenic fungi, displaying moderate to excellent activity. This work highlights the role of pyrazole boronic acid derivatives in developing new antimicrobial agents (Shijie Du et al., 2015).

Suzuki Coupling Applications

(5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives are valuable in Suzuki coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, utilizing the corresponding lithium hydroxy ate complex, illustrates the efficacy of these compounds in Suzuki couplings. This method offers an efficient route to synthesizing boronic acid esters, showcasing their versatility in organic chemistry and drug discovery (Peter R. Mullens, 2009).

Structural Characterization and Material Science

In addition to their biological and synthetic applications, (5-Methyl-1H-pyrazol-3-yl)boronic acid derivatives are utilized in material science and structural chemistry. The synthesis and structural characterization of silylated or germylated pyrazoleboronic acids reveal the intricate interactions and potential material applications of these compounds. This research provides insights into the diverse functionalities and structural properties of pyrazole boronic acids, further expanding their applicability beyond the realm of traditional organic synthesis (K. Durka et al., 2015).

Eigenschaften

IUPAC Name |

(3-methyl-1H-pyrazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWENLWUOIPCRRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743934 |

Source

|

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1H-pyrazol-3-yl)boronic acid | |

CAS RN |

1163248-54-1 |

Source

|

| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, 1,1-dimethylethyl](/img/no-structure.png)

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)